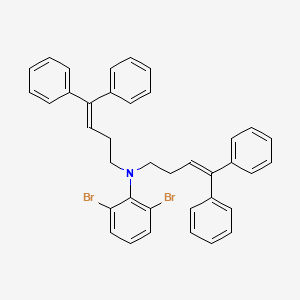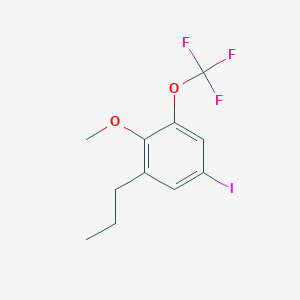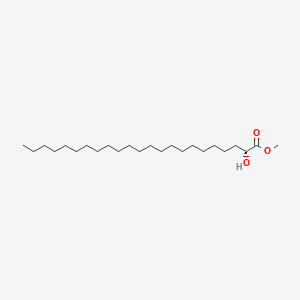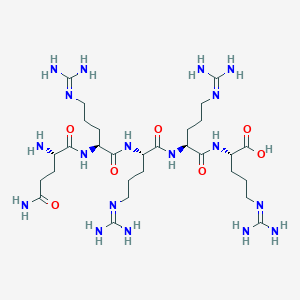
2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate is a complex organic compound characterized by its anthracene core substituted with hexyloxy groups and an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate typically involves multiple steps. The starting material is often an anthracene derivative, which undergoes a series of substitution reactions to introduce the hexyloxy groups. The final step involves the acetylation of the anthracene derivative to form the acetate moiety. The reaction conditions usually include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism by which 2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate exerts its effects depends on its specific application. In biological systems, it may interact with proteins, nucleic acids, or cell membranes, influencing various biochemical pathways. The molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,5,6,7-Pentakis(methoxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
- 2,3,5,6,7-Pentakis(ethoxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
- 2,3,5,6,7-Pentakis(butyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
Uniqueness
The uniqueness of 2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate lies in its specific hexyloxy substitutions, which impart distinct physical and chemical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
477723-20-9 |
|---|---|
Formule moléculaire |
C46H70O9 |
Poids moléculaire |
767.0 g/mol |
Nom IUPAC |
(2,3,5,6,7-pentahexoxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C46H70O9/c1-7-12-17-22-27-50-37-32-35-39(45(54-31-26-21-16-11-5)43(37)52-29-24-19-14-9-3)41(48)36-33-38(51-28-23-18-13-8-2)44(53-30-25-20-15-10-4)46(55-34(6)47)40(36)42(35)49/h32-33H,7-31H2,1-6H3 |
Clé InChI |
UDYWCRONYIQNQV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OCCCCCC)OCCCCCC)OC(=O)C)OCCCCCC)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B12590196.png)
![2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-](/img/structure/B12590200.png)
![3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol](/img/structure/B12590213.png)
![Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl-](/img/structure/B12590218.png)


![2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B12590237.png)


![2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12590250.png)

![1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro-](/img/structure/B12590270.png)


